molecular formula C21H22N6O4S B11337666 N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide

N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11337666
M. Wt: 454.5 g/mol
InChI Key: BGBQNWKGLZULQJ-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an amino group, and a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine moieties allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . The nitrobenzene sulfonamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a pyrimidine ring, a pyrrolidine group, and a nitrobenzene sulfonamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry and biological research .

Properties

Molecular Formula

C21H22N6O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C21H22N6O4S/c1-15-22-20(14-21(23-15)26-12-2-3-13-26)24-16-4-6-17(7-5-16)25-32(30,31)19-10-8-18(9-11-19)27(28)29/h4-11,14,25H,2-3,12-13H2,1H3,(H,22,23,24)

InChI Key

BGBQNWKGLZULQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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